2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide
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Overview
Description
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a picolinic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide typically involves the reaction of picolinic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenyl group or other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-picolinic acid
- 4-Phenyl-picolinimide
- 4-Phenyl-picolinylamine
Uniqueness
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
1019-80-3 |
---|---|
Molecular Formula |
C13H14N4O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N'-amino-4-phenylpyridine-2-carboximidamide |
InChI |
InChI=1S/C12H12N4/c13-12(16-14)11-8-10(6-7-15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H2,13,16) |
InChI Key |
NDKWVYKEXQBMOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NN)N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)/C(=N/N)/N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NN)N |
Key on ui other cas no. |
1019-80-3 |
Origin of Product |
United States |
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